molecular formula C20H20N4O3S B2537915 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-27-7

8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2537915
M. Wt: 396.47
InChI Key: FTMVMEHVFOROCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline” is a triazole-fused heterocyclic compound . It has a molecular formula of C25H21N5O5S, an average mass of 503.530 Da, and a monoisotopic mass of 503.126343 Da .


Synthesis Analysis

The synthesis of similar triazoloquinazoline compounds involves the use of eco-compatible catalysts and reaction conditions . A specific synthesis process for a similar compound, 2-Amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine, involves the reaction of a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine with methoxide in an alcohol solvent .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

This chemical compound has been a focal point in the synthesis of various novel derivatives. For instance, it has been utilized in the convenient synthesis of [1,2,3]Triazolo[1,5-a]quinoline, through a multi-step process involving ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate and subsequent transformations (Pokhodylo & Obushak, 2019). Additionally, a variety of derivatives have been synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks, demonstrating the compound's versatility in chemical synthesis (Al-Salahi & Geffken, 2011).

Antimicrobial Properties

The compound and its derivatives have been studied for their antimicrobial properties. A series of novel derivatives were synthesized and evaluated for their antibacterial activities, showcasing the compound's potential in antimicrobial applications (Zeydi, Montazeri, & Fouladi, 2017). Moreover, the antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives was investigated against various species of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).

Antitumoral Properties

The compound's derivatives have also been found to exhibit potent antitumoral properties. A series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives were synthesized, and these compounds demonstrated significant antitumoral activities (Wu, Zhang, & Li, 2013).

properties

IUPAC Name

8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-21-19-15-9-17(26-3)18(27-4)10-16(15)22-20(24(19)23-12)28-11-13-6-5-7-14(8-13)25-2/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMVMEHVFOROCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

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